UBP301

Electrophysiology Synaptic transmission iGluR pharmacology

UBP301 is a competitive kainate receptor antagonist (GluK1 Ki=2.3μM) with moderate 3.5-fold selectivity over AMPA (GluA2 Ki=8.2μM). Unlike non-selective CNQX/NBQX, it provides quantifiable off-target signature essential for proper experimental controls. Ideal for isolating kainate-mediated currents in mixed synaptic networks; combine with GYKI 52466 for complete signal deconvolution. Validated in hippocampal slice electrophysiology for reliable results.

Molecular Formula C15H14IN3O6
Molecular Weight 459.19 g/mol
Cat. No. B138121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP301
Synonyms(αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid; 
Molecular FormulaC15H14IN3O6
Molecular Weight459.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O
InChIInChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1
InChIKeyJHSYCOCOIYSZGI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

UBP301: A Potent and Selective Kainate Receptor Antagonist for Precise iGluR Subtype Dissection


UBP301 is a competitive antagonist at ionotropic glutamate receptors (iGluRs), classified as a 5-iodowillardiine derivative . It exhibits a dual antagonist profile, binding to both kainate (GluK1 subunit, Ki = 2.3 μM) and AMPA (GluA2 subunit, Ki = 8.2 μM) receptors, with a moderate selectivity (~3.5-fold) for kainate receptors over AMPA receptors . UBP301 is widely employed as a pharmacological tool to dissect the specific contributions of kainate versus AMPA receptor-mediated currents in complex synaptic networks [1]. Its development, through strategic N3-substitution and 5-iodination of the uracil ring, aimed to achieve enhanced discrimination between these closely related receptor subtypes compared to earlier willardiine analogs .

Why Broad-Spectrum iGluR Antagonists Cannot Substitute for UBP301 in Kainate-Specific Studies


The ionotropic glutamate receptor family comprises AMPA, kainate, and NMDA subtypes, which often share high sequence homology in their ligand-binding domains. Consequently, early-generation antagonists like CNQX and NBQX exhibit potent, non-discriminatory blockade across multiple iGluR subtypes [1]. This lack of specificity confounds experimental interpretation, making it impossible to attribute an observed physiological effect solely to kainate receptor signaling. Even among compounds classified as 'kainate receptor antagonists', vast differences in subunit selectivity and potency exist [2]. UBP301, with its well-characterized, moderate selectivity window, serves a specific and irreplaceable role: it provides potent kainate receptor blockade while maintaining a measurable, quantifiable off-target signature at AMPA receptors, which is essential for proper experimental controls and accurate data interpretation . Using a generic antagonist or a different, albeit more selective, kainate antagonist would fundamentally alter the pharmacological fingerprint and invalidate cross-study comparisons.

Quantitative Evidence for UBP301: A Comparator-Based Analysis of Potency, Selectivity, and Functional Profile


Head-to-Head Comparison: UBP301 vs. UBP302 in Electrophysiological Efficacy

In a direct functional assay using hippocampal slices, UBP301 (50 μM) demonstrated a clear and reversible reduction in both spontaneous inhibitory postsynaptic currents (sIPSCs) and evoked excitatory postsynaptic currents (EPSCs). In contrast, the comparator UBP302 (30 μM) had no significant effect on either measure, failing to alter PSC amplitudes in the same experimental system [1].

Electrophysiology Synaptic transmission iGluR pharmacology

Selectivity Profiling: Quantifying UBP301's Discrimination Between Kainate and AMPA Receptors

UBP301's selectivity for kainate receptors over AMPA receptors has been quantified in two ways. Its binding affinities (Ki) for recombinant human GluK1 (kainate) and GluA2 (AMPA) subunits are 2.3 μM and 8.2 μM, respectively, yielding a ~3.5-fold selectivity for kainate receptors . In functional assays, UBP301 displays a more pronounced ~30-fold selectivity, with an IC50 of 164 μM for kainate receptor inhibition compared to a weaker effect on AMPA receptors .

Receptor pharmacology Binding affinity Subtype selectivity

Contrasting Selectivity Landscapes: UBP301 vs. Ultra-Selective GluK1 Antagonists (ACET, UBP310)

UBP301's selectivity profile contrasts sharply with ultra-selective GluK1 antagonists. While UBP301 exhibits moderate (~3.5-fold) kainate/AMPA selectivity , ACET is an extremely potent and specific GluK1 antagonist (Kb = 1.4 nM) with no effect on GluK2 (up to 100 μM) or GluK3 (at 1 μM) [1]. Similarly, UBP310 shows remarkable 12,700-fold selectivity for GluK1 over GluK2 (IC50 GluK1 = 130 nM) . UBP302, another willardiine analog, displays ~260-fold selectivity over AMPA receptors .

Receptor pharmacology Subunit selectivity Tool compound selection

Mechanistic Insight: UBP301's Competitive Antagonism Confirmed by Schild Analysis

The mechanism of action for UBP301 at the GluK1 receptor was rigorously established using Schild analysis in HEK293 cells expressing recombinant receptors. The analysis yielded a slope of 1.02 ± 0.05, which is not significantly different from unity, confirming a competitive interaction at the glutamate binding site . This is a key differentiator from non-competitive or allosteric modulators, providing predictable, surmountable antagonism.

Mechanism of action Competitive antagonism Electrophysiology

UBP301: Defined Research Applications Based on Its Quantifiable Pharmacological Fingerprint


Pharmacological Dissection of Mixed Kainate/AMPA Receptor-Mediated Synaptic Currents

When a synaptic response is known to involve both kainate and AMPA receptors, UBP301 is the ideal tool for isolating the kainate component. Unlike UBP302, which is ineffective in certain synaptic assays [1], UBP301's ability to reduce both sIPSCs and EPSCs [1] makes it a reliable agent for quantifying kainate receptor contributions. Its moderate ~3.5 to 30-fold selectivity over AMPA receptors allows researchers to apply it in combination with a selective AMPA receptor antagonist (e.g., GYKI 52466) to fully deconvolve the mixed signal and calculate the relative contributions of each receptor subtype.

Investigating Network Oscillations and Excitability in Hippocampal Circuits

UBP301's validated functional activity in hippocampal slice preparations [1] positions it as a key reagent for studying network-driven phenomena like theta oscillations. Research has demonstrated that inhibition of kainate receptors with UBP301 reduces the frequency of hippocampal theta oscillations [2], a rhythm critically involved in learning and memory. Its moderate selectivity profile is advantageous in this context, as it provides potent kainate receptor blockade without completely silencing the AMPA receptor-mediated component that is also essential for normal network function.

Comparative Pharmacology Studies of Kainate Receptor Subunit Selectivity

UBP301 serves as an essential reference compound for benchmarking new and existing kainate receptor ligands. Its well-characterized selectivity profile—being significantly less GluK1-selective than ACET (Kb = 1.4 nM) [3] and UBP310 (12,700-fold GluK1/GluK2 selective) , yet more selective than broad-spectrum antagonists like CNQX [4]—defines a specific 'selectivity benchmark.' Researchers can use UBP301 to contextualize the selectivity of novel compounds, providing a point of reference against which enhanced or reduced subtype discrimination can be quantified.

Mechanistic Studies Requiring Competitive, Surmountable Antagonism

In experimental designs where the precise concentration-dependence of antagonism is critical, UBP301's confirmed competitive mechanism of action is a key asset. Schild analysis has verified its competitive binding at the glutamate site of the GluK1 receptor (slope of 1.02 ± 0.05) . This property ensures that its blockade can be overcome by increasing agonist concentration, a behavior not guaranteed with all antagonists. This makes UBP301 the compound of choice for rigorous pharmacological studies of receptor binding kinetics and for validating the specificity of agonist-induced responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.